![molecular formula C9H13NO2 B13065465 (3Z)-3-[(Dimethylamino)methylidene]cyclohexane-1,2-dione](/img/structure/B13065465.png)
(3Z)-3-[(Dimethylamino)methylidene]cyclohexane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-3-[(Dimethylamino)methylidene]cyclohexane-1,2-dione is an organic compound with a unique structure that features a cyclohexane ring substituted with a dimethylamino group and a methylene group at the 3-position, and two ketone groups at the 1 and 2 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(Dimethylamino)methylidene]cyclohexane-1,2-dione typically involves the reaction of cyclohexane-1,2-dione with dimethylamine under specific conditions. One common method is to use a base such as sodium hydroxide to deprotonate the cyclohexane-1,2-dione, followed by the addition of dimethylamine. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3Z)-3-[(Dimethylamino)methylidene]cyclohexane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3Z)-3-[(Dimethylamino)methylidene]cyclohexane-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3Z)-3-[(Dimethylamino)methylidene]cyclohexane-1,2-dione involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups involved. The dimethylamino group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane-1,2-dione: Lacks the dimethylamino group but shares the cyclohexane ring and ketone functionalities.
(3Z)-3-[(Methylamino)methylidene]cyclohexane-1,2-dione: Similar structure but with a methylamino group instead of a dimethylamino group.
Uniqueness
(3Z)-3-[(Dimethylamino)methylidene]cyclohexane-1,2-dione is unique due to the presence of the dimethylamino group, which can significantly influence its chemical reactivity and biological interactions compared to similar compounds
Propiedades
Fórmula molecular |
C9H13NO2 |
|---|---|
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
(3Z)-3-(dimethylaminomethylidene)cyclohexane-1,2-dione |
InChI |
InChI=1S/C9H13NO2/c1-10(2)6-7-4-3-5-8(11)9(7)12/h6H,3-5H2,1-2H3/b7-6- |
Clave InChI |
GIDFKGIOSKYMLT-SREVYHEPSA-N |
SMILES isomérico |
CN(C)/C=C\1/CCCC(=O)C1=O |
SMILES canónico |
CN(C)C=C1CCCC(=O)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


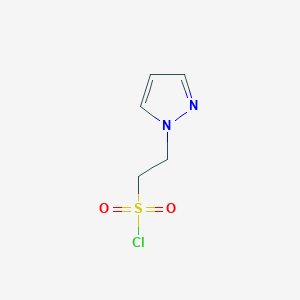
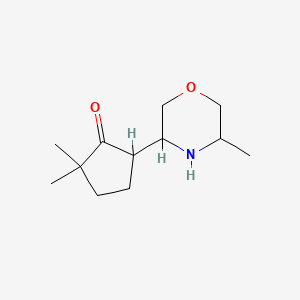
![3-[(5Z)-4-oxo-2-sulfanylidene-5-{[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidin-3-yl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B13065396.png)


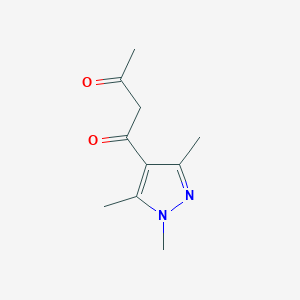
![tert-Butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13065408.png)
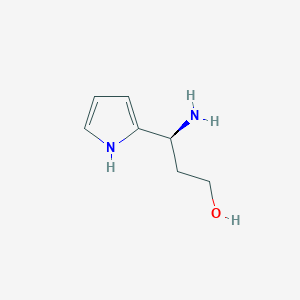
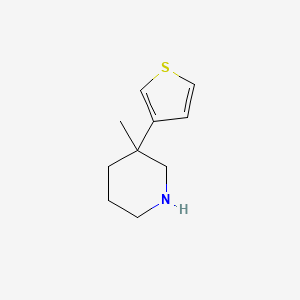
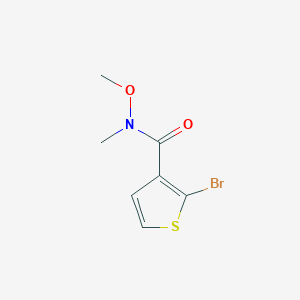
![8-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B13065438.png)



